Methyl 1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate: is a chemical compound characterized by its trifluoromethyl group and pyrazole ring structure
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-(trifluoromethyl)pyridine-2-carboxylic acid and hydrazine hydrate.
Reaction Steps: The carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with hydrazine to form the pyrazole ring.
Methylation: The resulting pyrazole is methylated using methyl iodide or dimethyl sulfate to yield the final product.
Industrial Production Methods:
Batch Process: The synthesis is often carried out in a batch process, where the reaction mixture is heated and stirred under controlled conditions.
Purification: The product is purified using crystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Nucleophiles like ammonia or amines, and solvents such as dimethylformamide (DMF) or acetonitrile.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Amides, sulfonamides, or other substituted pyrazoles.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: Industry: The compound is used in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, while the pyrazole ring interacts with specific active sites. The exact mechanism depends on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate: Similar in having a trifluoromethyl group but differs in the core structure.
1,3,5-tris(trifluoromethyl)benzene: Contains multiple trifluoromethyl groups but has a benzene ring instead of a pyrazole ring.
Uniqueness: The presence of the pyrazole ring in Methyl 1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate provides unique chemical and biological properties compared to other trifluoromethylated compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in drug development, materials science, and beyond.
Properties
IUPAC Name |
methyl 1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c1-19-10(18)8-4-5-17(16-8)9-3-2-7(6-15-9)11(12,13)14/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZFXDUOTIMQDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)C2=NC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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